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molecular formula C10H20O2 B8571749 2-Butoxy-cyclohexanol

2-Butoxy-cyclohexanol

Cat. No. B8571749
M. Wt: 172.26 g/mol
InChI Key: VOSLOTNIIUSTIA-UHFFFAOYSA-N
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Patent
US06608230B2

Procedure details

Cyclohexene (0.05 mole; 4.1 g) and MoO2(acac)2 (0.5 mmol; 162 mg) were dissolved in anhydrous 1-butanol (30 ml). There was then added one spatulaful of dry mole sieve (4 Å) followed by heating to 60° C. There was added 0.08 ml of BF3 etherate (≈0.5 mmol) followed by the dropwise addition of anhydrous tert-butyl hydroperoxide (0.06 mole; 3M in decane, 20 ml) in 30 minutes. The mixture was allowed to afterreact for 16 hours. The product then was further treated as described in Example 1. According to GC analysis, the 2-butoxy-cyclohexanol yield was 53% of theoretical, relative to cyclohexene.
Quantity
4.1 g
Type
reactant
Reaction Step One
[Compound]
Name
MoO2(acac)2
Quantity
162 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0.08 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1.B(F)(F)F.C([O:15]O)(C)(C)C.[CH2:17]([OH:21])[CH2:18][CH2:19][CH3:20]>>[CH2:17]([O:21][CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[OH:15])[CH2:18][CH2:19][CH3:20]

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
C1=CCCCC1
Name
MoO2(acac)2
Quantity
162 mg
Type
reactant
Smiles
Name
Quantity
30 mL
Type
reactant
Smiles
C(CCC)O
Step Two
Name
Quantity
0.08 mL
Type
reactant
Smiles
B(F)(F)F
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(C)(C)OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
There was then added one spatulaful of dry mole sieve (4 Å)
ADDITION
Type
ADDITION
Details
The product then was further treated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(CCC)OC1C(CCCC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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